molecular formula C17H18N6OS B3819801 N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,2,3-thiadiazole-4-carboxamide

N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,2,3-thiadiazole-4-carboxamide

Cat. No. B3819801
M. Wt: 354.4 g/mol
InChI Key: ZPXLUVBDYFLRKN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, an amine group, and a thiadiazole ring . These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The presence of these rings and the various functional groups attached to them would likely result in a highly conjugated system, which could have interesting electronic properties .


Chemical Reactions Analysis

Based on its structure, this compound could potentially participate in a variety of chemical reactions. The pyridine ring, for example, is a common component in many organic reactions, particularly those involving nucleophilic substitution or addition . The amine group could act as a base or nucleophile in many reactions, while the thiadiazole ring could potentially participate in reactions involving the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of any substituents on the pyridine and thiadiazole rings . For example, the presence of the amine group could make the compound more basic, while the thiadiazole ring could potentially make the compound more acidic .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its biological activity. Compounds with similar structures are used in a variety of fields, including pharmaceuticals, materials science, and chemical synthesis .

properties

IUPAC Name

N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c1-23(10-7-14-6-2-3-8-18-14)16-13(5-4-9-19-16)11-20-17(24)15-12-25-22-21-15/h2-6,8-9,12H,7,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXLUVBDYFLRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CNC(=O)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]thiadiazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,2,3-thiadiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,2,3-thiadiazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,2,3-thiadiazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,2,3-thiadiazole-4-carboxamide
Reactant of Route 5
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,2,3-thiadiazole-4-carboxamide
Reactant of Route 6
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,2,3-thiadiazole-4-carboxamide

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